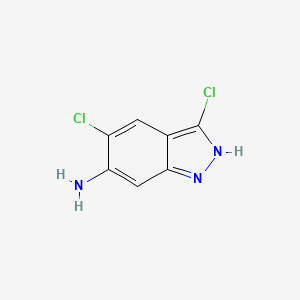

3,5-DICHLORO-1H-INDAZOL-6-AMINE

Description

Significance of Indazole Derivatives in Contemporary Chemical Sciences

Indazole derivatives have garnered considerable attention due to their broad spectrum of pharmacological activities. ontosight.ai These compounds are integral to the development of treatments for a variety of diseases. Research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. ontosight.ainih.gov For example, pazopanib, a tyrosine kinase inhibitor used in cancer therapy, and niraparib, a PARP inhibitor for treating certain types of cancer, both feature the indazole moiety. ontosight.ai The versatility of the indazole ring allows for the creation of compounds that can interact with a wide range of biological targets, including enzymes and receptors. ontosight.ainih.gov

The significance of indazoles extends beyond medicine into materials science, where their unique photophysical properties are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Overview of Research Trajectories for Functionalized Indazoles

The functionalization of the indazole ring is a key area of research, as the introduction of different chemical groups at various positions on the scaffold can dramatically alter its properties and biological activity. chemsrc.com A major focus has been on C-H functionalization, a process that allows for the direct modification of the carbon-hydrogen bonds of the indazole core. This approach is highly valued for its efficiency and for minimizing the generation of chemical waste.

Another significant research trajectory involves the synthesis of substituted indazoles, particularly at the 3, 5, and 6 positions. For instance, the development of 3-aminoindazole derivatives has been a fruitful area, as the amino group serves as a crucial "hinge-binding" fragment in kinase inhibitors, molecules that block the action of enzymes called kinases which are often overactive in cancer cells. mdpi.com Furthermore, the synthesis of 3,5-disubstituted indazole derivatives is being actively explored to enhance their antitumor properties. mdpi.com

Specific Research Context for 3,5-DICHLORO-1H-INDAZOL-6-AMINE

Within the vast landscape of indazole chemistry, specific compounds are often synthesized as intermediates for the creation of more complex, biologically active molecules. This compound is one such compound, whose importance lies in its potential as a building block in organic synthesis.

The rationale for investigating this compound is rooted in its potential as a precursor for pharmacologically active compounds, particularly kinase inhibitors. The presence of two chlorine atoms and an amino group on the indazole scaffold provides multiple reactive sites for further chemical modification. The chlorine atoms can be substituted through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The amino group, as previously mentioned, is a key feature in many kinase inhibitors due to its ability to form hydrogen bonds with the target protein.

The specific substitution pattern of this compound suggests a strategic design for creating targeted therapies. The dichlorophenyl moiety, for example, has been explored in the design of kinase inhibitors. nih.gov While direct research on this compound is not extensively published, the investigation of structurally similar compounds supports its relevance as a synthetic intermediate.

This compound is positioned within a branch of indazole chemistry that focuses on the synthesis of highly functionalized scaffolds for drug discovery. Its structure is a clear indicator of its intended use as a versatile intermediate. Research on related compounds, such as 3-amino-1H-indazol-6-yl-benzamides and other 3,5-disubstituted indazoles, highlights the ongoing effort to develop novel therapeutics based on the indazole framework. mdpi.comnih.gov The synthesis and subsequent reactions of compounds like this compound are critical steps in the pipeline for discovering new and effective drugs.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dichloro-2H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c8-4-1-3-6(2-5(4)10)11-12-7(3)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZGGQURHXLYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C(NN=C21)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3,5 Dichloro 1h Indazol 6 Amine

Reactivity of the Indazole Nitrogen Atoms

The presence of two nitrogen atoms in the indazole ring, N1 and N2, allows for competitive reactions such as N-alkylation and acylation. The regioselectivity of these reactions is a key aspect of indazole chemistry.

N-Alkylation and Acylation Reactions

The nitrogen atoms of the indazole ring can be readily alkylated or acylated. The ratio of N1 to N2 substitution is influenced by the reaction conditions, including the nature of the electrophile, the solvent, and the base used. Under strongly basic conditions, a mixture of N1 and N2 protected indazoles is often observed. researchgate.net However, thermodynamic conditions can favor the regioselective protection at the N1 position. researchgate.net For instance, the reaction of 3-methyl-6-nitro-1H-indazole with dimethyl carbonate in the presence of triethylene diamine results in a mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole. nih.gov

Conversely, mildly acidic conditions can promote regioselective protection at the N2 position. researchgate.net An electrochemical method has also been developed for the selective N1-acylation of indazoles, where the indazole is first reduced to an indazole anion before reacting with an acid anhydride. organic-chemistry.org

Annelation Reactions Involving Indazole Nitrogens

The nitrogen atoms of the indazole ring can participate in annelation reactions, leading to the formation of fused heterocyclic systems. For example, a [3 + 2]-type annulation between arynes and arylhydrazones can be used to synthesize 1-aryl-1H-indazoles. mdpi.com

Transformations at the Halogenated Positions

The chlorine atoms at the C3 and C5 positions of 3,5-dichloro-1H-indazol-6-amine are susceptible to nucleophilic substitution and can participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution on Chlorinated Sites

Nucleophilic aromatic substitution (SNAr) is a common reaction for halo-substituted aromatic compounds. nih.govyoutube.comyoutube.comyoutube.com The chlorine atoms on the indazole ring can be displaced by various nucleophiles. The reactivity of these sites is influenced by the electron-withdrawing nature of the indazole ring and the position of the chlorine atom. Generally, SNAr reactions are facilitated by electron-withdrawing groups ortho or para to the leaving group. nih.gov

Metal-Catalyzed Cross-Coupling at C3 and C5 (beyond initial synthesis)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are powerful tools for forming carbon-carbon bonds. mdpi.comnih.govresearchgate.net These reactions can be applied to the C3 and C5 positions of the indazole ring to introduce a wide variety of substituents. mdpi.comresearchgate.net For example, the C3 functionalization of 1H-indazole can be achieved through a Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids. mdpi.comresearchgate.net While this example uses an iodo-substituted indazole, similar principles apply to chloro-substituted indazoles, although the reactivity may be lower. Dichloro-bis(aminophosphine) complexes of palladium have been shown to be highly active catalysts for Mizoroki-Heck cross-coupling reactions under mild conditions. nih.govresearchgate.net

Reactivity of the Amino Group at C6

The amino group at the C6 position is a key functional group that can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization followed by substitution. These reactions allow for the introduction of diverse functionalities at this position. For instance, novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been synthesized and evaluated for their biological activities. nih.gov One such derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, has shown potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

Amidation and Sulfonylation Reactions

The amino group at the 6-position of the indazole ring readily undergoes acylation and sulfonylation reactions to form the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for creating diverse compound libraries.

Amidation: The reaction of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, yields N-(3,5-dichloro-1H-indazol-6-yl)amides. These reactions are often facilitated by coupling agents that activate the carboxylic acid. For instance, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be an efficient coupling agent for the amidation of various carboxylic acids with amines. lookchemmall.comresearchgate.net While direct examples with this compound are not prevalent in the provided search results, the general principle of amidation is well-established for aminoindazoles. mdpi.comnih.gov

Sulfonylation: Similarly, the reaction with sulfonyl chlorides in the presence of a base affords the corresponding N-(3,5-dichloro-1H-indazol-6-yl)sulfonamides. This transformation is a common strategy to introduce sulfonyl groups, which can modulate the physicochemical properties of the parent molecule.

| Reaction Type | Reactant | Product | General Conditions |

|---|---|---|---|

| Amidation | Carboxylic Acid (or derivative) | N-(3,5-dichloro-1H-indazol-6-yl)amide | Coupling agent, base |

| Sulfonylation | Sulfonyl Chloride | N-(3,5-dichloro-1H-indazol-6-yl)sulfonamide | Base |

Diazotization and Further Transformations

The 6-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the indazole ring.

Diazotization: Treatment of this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures leads to the formation of the corresponding diazonium salt.

Sandmeyer and Related Reactions: This diazonium salt can then undergo various nucleophilic substitution reactions, famously known as the Sandmeyer reaction when catalyzed by copper(I) salts. wikipedia.org These reactions allow for the replacement of the amino group with halogens (Cl, Br), cyano (CN), and other groups. wikipedia.orgnih.govorganic-chemistry.org For example, reaction with CuCl would yield 3,5,6-trichloro-1H-indazole. While not requiring a metal catalyst, reaction with potassium iodide can introduce an iodine atom. nih.govorganic-chemistry.org These transformations provide access to a broad spectrum of 6-substituted 3,5-dichloro-1H-indazoles that are not readily accessible through direct substitution methods.

| Reaction | Reagent | Product |

|---|---|---|

| Diazotization | NaNO2, H+ | 3,5-dichloro-1H-indazol-6-diazonium salt |

| Sandmeyer (Chlorination) | CuCl | 3,5,6-trichloro-1H-indazole |

| Sandmeyer (Bromination) | CuBr | 6-bromo-3,5-dichloro-1H-indazole |

| Sandmeyer (Cyanation) | CuCN | 3,5-dichloro-1H-indazole-6-carbonitrile |

| Iodination | KI | 3,5-dichloro-6-iodo-1H-indazole |

Condensation Reactions

The amino group of this compound can participate in condensation reactions with various carbonyl compounds. For instance, reaction with aldehydes or ketones can form Schiff bases (imines), which can be further reduced to secondary amines. Condensation with dicarbonyl compounds or their equivalents can lead to the formation of new heterocyclic rings fused to the indazole core. For example, the reaction of 3-aminoindazoles with ketene (B1206846) dithioacetals can lead to pyrimido[1,2-b]-indazoles. rsc.org While a direct example with the dichlorinated amine is not provided, this highlights a potential reactive pathway.

Stability and Degradation Pathways

Understanding the stability of this compound is crucial for its storage, handling, and application.

Investigation of Chemical Stability under Various Conditions

The stability of substituted indazoles can be influenced by factors such as pH, temperature, and exposure to light. Generally, the indazole ring is relatively stable. However, the substituents can affect its stability. For instance, studies on nitro-substituted indazoles have shown that their reaction with formaldehyde (B43269) is dependent on the position of the nitro group. nih.gov While specific stability data for this compound is not detailed in the provided search results, general knowledge of substituted aromatic amines suggests that it may be susceptible to oxidation, particularly under harsh conditions or in the presence of strong oxidizing agents. The chlorine atoms on the benzene (B151609) ring are generally stable to nucleophilic displacement under normal conditions but can be activated towards substitution under specific reaction conditions, as seen in the synthesis of related compounds. chemrxiv.orgnih.gov

Identification of Degradation Products and Mechanisms

The degradation of indazole derivatives can occur through various mechanisms, including oxidation and ring-opening reactions. For example, studies on the degradation of substituted indoles, a related heterocyclic system, by microbial consortia have shown that degradation can proceed through hydroxylation and subsequent ring cleavage. nih.gov The presence of electron-withdrawing groups can influence the site of initial oxidation. nih.gov In the case of 3-aminoindazoles, oxidant-controlled reactions can lead to either annulation products or ring-opening via C-N bond activation. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: Proton NMR is used to identify the number and type of hydrogen atoms. For 3,5-dichloro-1H-indazol-6-amine, the spectrum is expected to show distinct signals for the aromatic protons and the amine (NH₂) and indazole (NH) protons. The two aromatic protons (H-4 and H-7) would appear as singlets due to the lack of adjacent proton neighbors. The amine protons would likely appear as a broad singlet, and the indazole NH proton would also be a broad singlet; their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would yield a distinct signal. The spectrum would show seven signals corresponding to the seven carbon atoms of the indazole core. The chemical shifts would be influenced by the attached atoms (chlorine, nitrogen) and their positions on the aromatic ring. For example, carbons bonded to the electronegative chlorine atoms (C-3 and C-5) would be expected to resonate at a lower field (higher ppm value) compared to the other carbons.

¹⁵N NMR: Nitrogen-15 NMR, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can offer direct insight into the electronic environment of the nitrogen atoms. For this molecule, three distinct signals would be expected, corresponding to the two nitrogen atoms in the pyrazole (B372694) ring of the indazole system and the nitrogen of the exocyclic amino group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structures and standard substituent effects. Actual experimental values may vary. | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | | :--- | :--- | :--- | | H-4 | ~7.3 - 7.5 | C-3 | ~140 - 142 | | H-7 | ~7.0 - 7.2 | C-3a | ~120 - 122 | | NH₂ | ~4.5 - 5.5 (broad) | C-4 | ~115 - 117 | | NH | ~12.0 - 13.0 (broad) | C-5 | ~125 - 127 | | | | C-6 | ~138 - 140 | | | | C-7 | ~110 - 112 | | | | C-7a | ~145 - 147 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. epo.org In this compound, a COSY spectrum would be relatively simple due to the isolated aromatic protons (H-4 and H-7), which would not show cross-peaks to each other, confirming their structural relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. epo.org This is invaluable for assigning carbon signals. For our target molecule, an HSQC spectrum would show a cross-peak connecting the H-4 signal to the C-4 signal and another connecting the H-7 signal to the C-7 signal, unequivocally assigning these specific carbons in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. The Nuclear Overhauser Effect (NOE) is distance-dependent and is typically observed for protons that are less than 5 Å apart. In the context of this compound, a NOESY experiment could help confirm the regiochemistry. For example, a spatial correlation (NOE cross-peak) between the indazole NH proton and the H-7 proton would provide strong evidence for the 1H-indazole tautomer, which is generally the more stable form.

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their solid, crystalline form. Different crystalline forms of the same compound are known as polymorphs, and they can have different physical properties. The reaction of NH-indazoles has been studied using solid-state NMR to understand their structure and reaction mechanisms. chemicalbook.com For this compound, ssNMR could be employed to:

Identify and characterize different polymorphic forms.

Determine the number of unique molecules in the asymmetric unit of the crystal lattice.

Probe intermolecular interactions, such as hydrogen bonding between the amine and indazole groups of neighboring molecules in the crystal packing.

2D NMR Techniques for Connectivity and Stereochemistry

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₇H₅Cl₂N₃), the mass spectrum would be expected to show a distinctive molecular ion peak cluster. Due to the presence of two chlorine atoms, this cluster would be a key identifying feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion will appear as a group of peaks with specific intensity ratios:

[M]⁺ peak: Containing two ³⁵Cl atoms.

[M+2]⁺ peak: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺ peak: Containing two ³⁷Cl atoms.

The relative intensities of these peaks ([M]⁺ : [M+2]⁺ : [M+4]⁺) would be approximately 9:6:1, which is a classic signature for a molecule containing two chlorine atoms. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Adduct | Calculated m/z |

|---|---|---|

| C₇H₅Cl₂N₃ | [M+H]⁺ (with ²x³⁵Cl) | 201.9939 |

| C₇H₅Cl₂N₃ | [M+H]⁺ (with ¹x³⁵Cl, ¹x³⁷Cl) | 203.9909 |

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, likely involving the loss of chlorine atoms or cleavage of the indazole ring system.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₇H₅Cl₂N₃. This calculation considers the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N). The presence of two chlorine atoms will also result in a characteristic isotopic pattern in the mass spectrum, with the [M+2] and [M+4] peaks having predictable relative intensities due to the natural abundance of the ³⁷Cl isotope.

| Ion | Chemical Formula | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₇H₅³⁵Cl₂N₃ | 200.9888 | 100 |

| [M+2]⁺ | C₇H₅³⁵Cl³⁷ClN₃ | 202.9858 | 65.3 |

| [M+4]⁺ | C₇H₅³⁷Cl₂N₃ | 204.9829 | 10.6 |

This table presents the calculated theoretical values. Experimental verification would be required for confirmation.

Fragmentation Pattern Analysis for Structural Information

In addition to providing the exact mass, mass spectrometry can offer significant structural insights through the analysis of fragmentation patterns. Upon ionization in the mass spectrometer, the molecular ion of this compound will undergo characteristic fragmentation, breaking at its weakest bonds to form smaller, stable ions.

The fragmentation of aromatic amines often involves the loss of small neutral molecules. For this compound, key predicted fragmentation pathways would include the loss of a chlorine atom, the elimination of HCN from the indazole ring, and cleavage of the amino group. The presence of two chlorine atoms provides a distinctive isotopic signature for the fragments containing them, aiding in their identification. A plausible fragmentation pattern would be essential in confirming the substitution pattern on the indazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, providing a molecular "fingerprint."

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, leading to distinct peaks in the IR spectrum. For this compound, several key absorptions are expected. The N-H stretching vibrations of the primary amine and the indazole N-H are anticipated in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. Furthermore, the C-Cl stretching vibrations will give rise to strong absorptions in the fingerprint region, generally between 1000 and 600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric and Asymmetric Stretching | 3200 - 3500 |

| Indazole (N-H) | Stretching | ~3100 - 3300 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic (C=C) | Ring Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 1000 |

This table presents predicted values based on established group frequencies. Experimental data is required for confirmation.

Raman Spectroscopy for Molecular Fingerprinting and Non-Destructive Analysis

| Functional Group/Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | ~1000 |

| Aromatic C=C Stretching | 1550 - 1650 |

| Symmetric C-Cl Stretching | 600 - 800 |

| Indazole Ring Vibrations | Various, fingerprint region |

This table presents predicted values based on established group frequencies. Experimental data is required for confirmation.

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography stands as the definitive technique for determining the absolute three-dimensional structure of a crystalline compound.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. It provides detailed information about the atomic and molecular arrangement within a crystal lattice. By bombarding a powdered sample with X-rays and analyzing the diffraction pattern produced, one can identify the crystalline phases present, determine lattice parameters, and assess sample purity.

While specific PXRD data for this compound is not extensively available in the public domain, the analysis of related indazole structures provides a strong precedent for its expected crystalline nature. For instance, the crystal structure of the related compound, 1,3-dimethyl-1H-indazol-6-amine, has been determined by single-crystal X-ray diffraction, revealing an orthorhombic crystal system. researchgate.netacs.org This suggests that this compound would also exhibit a well-defined crystalline form.

A typical PXRD analysis of this compound would involve recording the diffraction intensity as a function of the scattering angle (2θ). The resulting diffractogram would display a series of peaks, with the position and intensity of each peak being characteristic of the compound's crystal structure. This data can be indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the symmetry of the crystal lattice.

Table 1: Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 78 |

| 25.8 | 3.45 | 62 |

| 28.9 | 3.09 | 35 |

| 31.7 | 2.82 | 50 |

Note: This table is a hypothetical representation of potential PXRD data for this compound, based on common patterns observed for substituted indazole derivatives. Actual experimental values would be required for definitive characterization.

The presence of sharp, well-defined peaks in the PXRD pattern would confirm the crystalline nature of the material. Conversely, a broad, featureless pattern would indicate an amorphous solid. Furthermore, PXRD is crucial for identifying different polymorphic forms of a compound, which can have significant implications for its physical and biological properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique used to study the electronic transitions within a molecule. By measuring the absorption of ultraviolet and visible light, one can gain insights into the electronic structure and conjugation of a compound. This technique is particularly useful for characterizing compounds containing chromophores, which are parts of a molecule that absorb light.

The UV-Vis spectrum of this compound is expected to be influenced by the electronic structure of the indazole ring system and the electronic effects of the chloro and amine substituents. The indazole core itself is a chromophore, and the presence of substituents can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

Studies on various substituted indazoles have shown that they typically exhibit absorption bands in the UV region. lookchem.comacs.org The introduction of halogen atoms, such as chlorine, can lead to bathochromic (red) or hypsochromic (blue) shifts depending on their position and the electronic nature of other substituents. The amino group (-NH2) is a strong auxochrome, which generally causes a bathochromic shift and an increase in absorption intensity due to the extension of the conjugated system through its lone pair of electrons.

The electronic absorption properties of this compound would likely be characterized by one or more absorption bands in the 250-400 nm range. The precise λmax values would be indicative of the specific electronic transitions occurring within the molecule, such as π → π* and n → π* transitions.

Table 2: Predicted UV-Vis Absorption Data for this compound in Methanol (B129727)

| Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| ~280 | ~8,000 | π → π |

| ~350 | ~5,500 | n → π / π → π* |

Note: This table presents predicted values based on the known electronic effects of the substituents and the parent indazole chromophore. Experimental verification is necessary.

The photophysical behavior of a molecule describes the processes that occur after it absorbs light, including fluorescence, phosphorescence, and non-radiative decay. The study of these properties is crucial for applications such as fluorescent probes and photosensitizers.

The photophysical behavior of this compound would be influenced by the nature of its excited states. The presence of heavy atoms like chlorine can enhance intersystem crossing from the singlet excited state to the triplet excited state, a phenomenon known as the heavy-atom effect. rsc.org This could potentially lead to phosphorescence or influence the compound's photochemical reactivity.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the physicochemical properties and reactivity of molecules. These theoretical methods provide insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT is a powerful computational method used to investigate the electronic properties of many-body systems. It is frequently employed to predict molecular geometries, vibrational frequencies, and various electronic parameters.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. For instance, in studies of related heterocyclic compounds, this analysis has been used to predict their potential as active pharmaceutical ingredients. However, no specific HOMO-LUMO energy values for 3,5-dichloro-1H-indazol-6-amine have been reported.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map reveals regions of positive and negative electrostatic potential, indicating sites susceptible to chemical reactions. While this analysis is common for novel compounds, specific MEP surface data for this compound is not available in the reviewed literature.

The calculation of atomic charges and dipole moments provides insight into the polarity and charge distribution across a molecule. This information is vital for understanding intermolecular interactions. Despite its importance, specific calculated values for the atomic charges and dipole moment of this compound have not been documented.

Ab Initio Methods for Geometry Optimization and Conformational Analysis

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods are used for the precise determination of molecular structures (geometry optimization) and the exploration of different spatial arrangements of atoms (conformational analysis). Such studies would be instrumental in understanding the three-dimensional structure of this compound, but no dedicated research has been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of chemical bonds. This analysis is particularly useful for understanding the stability and reactivity of a compound. Unfortunately, no NBO analysis specific to this compound could be located.

Molecular Modeling and Simulation

Molecular Docking Simulations for Protein-Ligand Interactions

No published studies were found that performed molecular docking simulations with this compound. Consequently, there is no data available on its binding affinity predictions or the identification of key amino acid residues and binding modes with any protein target.

Molecular Dynamics (MD) Simulations

There are no available research articles detailing molecular dynamics simulations of this compound. As a result, information regarding the stability of this ligand within protein binding sites and any conformational changes or dynamic interactions is not available in the current body of scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a cornerstone of computational chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in identifying the key molecular features that can be modified to enhance potency.

2D and 3D QSAR Model Development

The development of QSAR models for indazole derivatives has been approached using both 2D and 3D methodologies, providing complementary perspectives on the structure-activity landscape.

2D QSAR models correlate biological activity with molecular descriptors derived from the 2D representation of the molecules. These descriptors can include topological indices, constitutional descriptors (e.g., molecular weight, atom counts), and electronic properties. For instance, in a study on a series of indazole derivatives as inhibitors of S-adenosyl-L-homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), a key enzyme in bacterial quorum sensing, 2D QSAR models were successfully developed. nih.gov These models utilized a combination of 2D and 3D descriptors to achieve good predictive accuracy. nih.gov The statistical quality of such models is typically assessed by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²), which indicate the model's ability to fit the data and its predictive power, respectively. A developed QSAR model for SAH/MTAN inhibitory activity was able to explain 85.2% of the variance in the training set and 78.1% in the test set, demonstrating its robustness. nih.gov

3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D conformation of the molecules and the spatial distribution of their properties. nih.govyoutube.comnih.gov These techniques involve aligning a series of molecules and calculating steric and electrostatic fields around them. The variations in these fields are then correlated with the biological activity.

For example, 3D-QSAR studies on pyridopyridazin-6-ones, which share some structural similarities with indazoles, as p38-α mitogen-activated protein kinase (MAPK) inhibitors have demonstrated the utility of CoMFA and CoMSIA. youtube.com In these studies, the most active compound in the series is often used as a template for aligning the other molecules. youtube.com The resulting models are visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For a series of 1,5-naphthyridine (B1222797) derivatives as DYRK1A inhibitors, 3D-QSAR models were developed by splitting the compounds into a training set (80%) and a test set (20%) to ensure the model's generalizability. chemrevlett.com

A hypothetical 3D-QSAR study on a series of this compound analogs could reveal the importance of the chlorine atoms at positions 3 and 5 and the amine group at position 6 for a specific biological activity. The steric bulk and electronic nature of substituents at other positions could be systematically varied to build a robust model.

A representative workflow for developing a 3D-QSAR model for a series of indazole derivatives is presented below:

| Step | Description |

| 1. Data Set Selection | A series of indazole analogs with a range of biological activities (e.g., IC50 values) against a specific target is selected. |

| 2. Molecular Modeling | The 3D structure of each molecule is generated and its energy is minimized to obtain a stable conformation. |

| 3. Molecular Alignment | All molecules in the dataset are aligned based on a common substructure or a template molecule. |

| 4. Descriptor Calculation | Steric and electrostatic fields (for CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor (for CoMSIA) are calculated around each molecule. |

| 5. Statistical Analysis | Partial Least Squares (PLS) analysis is used to correlate the calculated field values with the biological activities, generating a QSAR equation. |

| 6. Model Validation | The predictive power of the model is assessed using techniques like leave-one-out cross-validation and by predicting the activity of an external test set of compounds. |

Identification of Structural Descriptors for Activity Modulation

A primary outcome of QSAR studies is the identification of specific structural descriptors that significantly influence biological activity. These descriptors provide a quantitative basis for understanding structure-activity relationships (SAR).

In the context of indazole derivatives, various studies have highlighted the importance of different types of descriptors:

Electronic Descriptors: The electronic properties of the indazole ring and its substituents play a crucial role. For instance, the distribution of electron density, as captured by descriptors like dipole moment and atomic charges, can influence interactions with target proteins. nih.gov In a QSAR study on benzimidazole (B57391) derivatives, which are structurally related to indazoles, the dipole moment was found to be a significant descriptor governing their antifungal activity. nih.gov

Steric and Shape Descriptors: The size and shape of the molecule and its substituents are critical for fitting into the binding pocket of a biological target. 3D-QSAR contour maps often reveal regions where bulky substituents are favored (sterically favorable regions) or disfavored (sterically unfavorable regions). For a series of focal adhesion kinase (FAK) inhibitors, 3D-QSAR models were developed using 125 compounds, with the alignment based on a template molecule. mdpi.com

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a key determinant of its ability to cross cell membranes and interact with hydrophobic pockets in proteins. nih.gov QSAR models for various biological activities frequently include a lipophilicity term.

Topological Descriptors: These descriptors encode information about the connectivity of atoms in a molecule. In the QSAR study of SAH/MTAN inhibitors, descriptors such as the Centered Broto-Moreau autocorrelation descriptors (AATS1v) and Radial Distribution Function descriptors (RDF55m) were found to be crucial for explaining the inhibitory activity. nih.gov

The following table provides a hypothetical example of how different structural descriptors for a series of indazole derivatives could be correlated with their inhibitory activity against a protein kinase.

| Descriptor | Type | Correlation with Activity | Interpretation |

| LogP | Hydrophobic | Positive | Increased lipophilicity is favorable for activity, suggesting a hydrophobic binding pocket. |

| Dipole Moment | Electronic | Negative | A lower overall dipole moment is preferred, indicating that polar interactions may be less critical or that a specific orientation is required. |

| Molecular Volume | Steric | Positive (with a limit) | Increased molecular size is generally beneficial up to a certain point, beyond which steric clashes may occur. |

| Number of Hydrogen Bond Donors | H-Bonding | Positive | The presence of hydrogen bond donors, like the amine group at position 6, is important for interacting with key residues in the target. |

| AATS1v | Topological | Positive | This descriptor relates to the distribution of atomic van der Waals volumes and suggests that specific spatial arrangements of atoms are important for activity. nih.gov |

In Silico Prediction of Molecular Attributes for Research Applications

Beyond predicting biological activity, computational methods are widely used to forecast various molecular properties that are critical for designing effective in vitro studies. These predictions help in prioritizing compounds for synthesis and testing, thereby saving time and resources.

ADMET Prediction for in vitro Study Design

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the druglikeness of a compound. While full ADMET profiling is relevant for clinical candidates, the prediction of fundamental molecular properties is highly valuable for guiding the design of in vitro experiments.

In silico tools can predict a range of molecular properties that influence a compound's behavior in biological assays. For a compound like this compound, these predictions can inform decisions about its suitability for cell-based assays and other in vitro studies.

Key predicted molecular properties relevant for in vitro study design include:

Aqueous Solubility: Poor solubility can lead to inaccurate results in biological assays. Predicting solubility helps in selecting appropriate buffer conditions and in identifying compounds that may require formulation strategies.

Lipophilicity (logP/logD): This property affects membrane permeability and nonspecific binding. Highly lipophilic compounds may exhibit off-target effects and can be difficult to work with in aqueous media.

Plasma Protein Binding: High plasma protein binding can reduce the free concentration of a compound available to interact with its target in in vitro assays that use serum-containing media.

Membrane Permeability: For intracellular targets, the ability of a compound to cross the cell membrane is essential. Predictions of permeability, often based on models like Caco-2 permeability, can guide the selection of compounds for cell-based assays.

Cytochrome P450 (CYP) Inhibition: Predicting the potential of a compound to inhibit major CYP enzymes is important to avoid metabolic liabilities that could complicate the interpretation of in vitro data, especially in longer-term cell culture experiments.

hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target, and its inhibition can lead to cardiotoxicity. Early prediction of hERG inhibition helps in deprioritizing compounds with this potential liability.

The following table presents a hypothetical in silico ADMET profile for a series of indazole derivatives, illustrating how these predictions can be used to select promising candidates for further in vitro testing.

| Compound | Predicted Solubility (mg/mL) | Predicted logP | Predicted Caco-2 Permeability (nm/s) | Predicted CYP2D6 Inhibition | Predicted hERG Inhibition | Suitability for in vitro studies |

| Indazole-1 | 0.5 | 2.1 | 50 | Low | Low | High |

| Indazole-2 | 0.01 | 4.8 | 150 | High | Moderate | Low (potential for off-target effects and poor solubility) |

| Indazole-3 | 1.2 | 1.5 | 20 | Low | Low | High (good solubility and permeability profile) |

| This compound (Hypothetical) | 0.2 | 3.5 | 80 | Moderate | Low | Moderate (solubility may need optimization for some assays) |

These in silico predictions, while not a substitute for experimental data, provide a valuable initial assessment of a compound's properties, enabling researchers to make more informed decisions in the early stages of drug discovery and chemical biology research. The integration of QSAR and ADMET prediction allows for a multi-parameter optimization approach, increasing the likelihood of identifying compounds with both high potency and favorable physicochemical properties for in vitro evaluation.

Investigation of Biological Interactions and Target Modulation

Target Identification and Mechanism of Action Studies (In Vitro & In Silico)

Research into the biological activities of indazole derivatives has revealed their potential to interact with a variety of molecular targets, leading to the modulation of key cellular pathways. These studies are crucial for understanding the therapeutic potential of these compounds.

Indazole derivatives have been widely investigated as inhibitors of various enzymes, particularly kinases, which play a central role in cellular signaling and are often dysregulated in diseases like cancer. researchgate.net

The versatility of the indazole scaffold allows for its modification to target a range of enzymes with high specificity and potency.

Kinases:

TTK (Mps1): A novel class of potent inhibitors of the mitotic kinase TTK, based on an indazole core, has been identified. nih.gov Systematic optimization led to the discovery of compounds with an IC50 of 3.6 nM for TTK, demonstrating significant activity in cell-based assays and selectivity against a panel of human kinases. nih.gov Further research has led to the development of orally bioavailable TTK inhibitors, such as 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, with some compounds showing IC50 values of less than 10 nM and GI50 values under 0.1 μM in HCT116 cells. ebi.ac.uk The inhibition of TTK has been shown to impede the proliferation of ovarian cancer cells in vitro. nih.gov

FGFR1: A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were designed as potent FGFR inhibitors. One of the most potent compounds in this series, 13a, exhibited an IC50 value of approximately 30.2 nM for FGFR1. semanticscholar.org

FLT3, PDGFRα, and Kit: An amino-indazole scaffold was designed to selectively inhibit FLT3, PDGFRα, and Kit kinases. nih.gov Certain compounds demonstrated single-digit nanomolar EC50 values against these kinases, including the gatekeeper T674M mutant of PDGFRα. nih.gov

Haspin: While not a direct study on 3,5-dichloro-1H-indazol-6-amine, the inhibition of Haspin kinase by a small molecule, CX-6258, highlights a potential target for indazole-based compounds. nih.gov Haspin inhibition led to reduced proliferation and activation of the cGAS-STING pathway. nih.gov

EGFR: Imidazole-based compounds have been designed as EGFR inhibitors, with some showing IC50 values in the nanomolar range. nih.gov The development of both first, second, and third-generation EGFR inhibitors has been a focus in cancer therapy to overcome drug resistance. clausiuspress.comresearchgate.net

Oxidases:

Monoamine Oxidase (MAO): Indazole derivatives have been investigated as inhibitors of MAO. One study reported a compound, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, which inhibited MAO-B with an IC50 value of 0.036 μM, showing high selectivity over MAO-A. mdpi.com Another series of pyrazole (B372694) derivatives, structurally related to indazoles, were found to be reversible and non-competitive inhibitors of MAO. nih.gov

Table 1: Enzyme Inhibition Data for Indazole Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class | Target Enzyme | IC50/EC50 | Cell Line | Reference |

|---|---|---|---|---|

| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides | TTK | 3.6 nM (IC50) | - | nih.gov |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | < 10 nM (IC50) | HCT116 | ebi.ac.uk |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole | FGFR1 | ~30.2 nM (IC50) | - | semanticscholar.org |

| 3-amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα | Single-digit nM (EC50) | - | nih.gov |

| 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 µM (IC50) | - | mdpi.com |

| Imidazole-based compounds | EGFR | 617.33 ± 0.04 nM (IC50) | - | nih.gov |

Understanding the kinetics and reversibility of enzyme inhibition is crucial for drug development.

Reversible Inhibition: A study on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, which are structurally similar to indazoles, demonstrated that these compounds were reversible and non-competitive inhibitors of monoamine oxidases. nih.gov

The binding mode of an inhibitor to its target enzyme can significantly influence its specificity and efficacy.

Active Site Binding: The amino group of an indazole derivative was shown to form a hydrogen bond with the amide oxygen of Cys694 in the FLT3 kinase domain, indicating binding within the active site. nih.gov

"DFG-out" Conformation Binding: A class of 3-amino-1H-indazol-6-yl-benzamides was specifically designed to target the "DFG-out" inactive conformation of the kinase activation loop, a strategy to overcome resistance mutations. nih.gov

The interaction between a ligand and its receptor is fundamental to its biological effect.

Molecular docking studies of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives with the FLT3 receptor revealed key interactions. The indazole group formed a hydrogen bond with Cys694, and the benzimidazole (B57391) fused ring engaged in π-π interactions with Phe691 and Phe830, highlighting the importance of the indazole scaffold for binding. nih.gov

The ultimate effect of a compound is determined by its ability to modulate cellular pathways.

Apoptosis and Cell Cycle: A series of 1H-indazole-3-amine derivatives were found to induce apoptosis and affect the cell cycle in the K562 chronic myeloid leukemia cell line. nih.govnih.gov Compound 6o from this series was shown to up-regulate the expression of p53 and down-regulate the expression of MDM2, suggesting an impact on the p53/MDM2 pathway. nih.gov

cGAS-STING Pathway: Inhibition of Haspin kinase by a small molecule led to the activation of the cGAS-STING pathway, resulting in a type I interferon response in tumor cells. nih.gov This finding suggests a potential mechanism for indazole derivatives that target similar kinases.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival, and its inhibition is a key strategy in cancer therapy. clausiuspress.com Indazole and related imidazole (B134444) derivatives have been developed to target and inhibit this pathway. nih.gov

mTOR/Autophagy Pathway: Inhibition of TTK has been shown to increase the sensitivity of high-grade serous ovarian carcinoma to cisplatin (B142131) through the modulation of the mTOR/autophagy pathway. nih.gov

Cellular Pathway Modulation Studies (in cell lines, not in vivo efficacy)

Structure-Activity Relationship (SAR) Elucidation in Biological Contexts

The biological activity of indazole derivatives is highly dependent on the substitution patterns around the core ring system. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Correlation of Structural Motifs with In Vitro Activity

The indazole scaffold is recognized as a privileged structure in medicinal chemistry, largely due to the ability of its adjacent nitrogen atoms to form critical hydrogen bonds within the hinge region of kinase ATP-binding pockets. researchgate.net The 1H-indazole-3-amine fragment, in particular, has been identified as an effective hinge-binding element in several kinase inhibitors. nih.gov

SAR studies on various series of indazole derivatives have established several key principles:

Indazole Core: The 1H-indazole system is a fundamental requirement for activity in many kinase inhibitor series. researchgate.net

Substituents on the Benzene (B151609) Ring: Halogen substitutions, such as the two chlorine atoms in this compound, can significantly influence potency. Halogens may enhance binding through specific interactions or by modifying the electronic properties of the ring system. nih.gov The position of the amino group (at C6) is also critical for orienting the molecule within the target's binding site.

Substituents on the Pyrazole Ring: Modifications at the N1 or C3 positions are commonly explored to enhance activity and selectivity. For example, in a series of Rho-kinase inhibitors, the geometry of an N-substituted prolinamide moiety was critical, with linear-shaped molecules showing enhanced activity compared to angular ones. nih.gov

Table 2: General Structure-Activity Relationship (SAR) for Indazole-Based Kinase Inhibitors This table summarizes general findings for the broader class of indazole derivatives.

| Structural Motif | Position | Role in Activity | Reference |

|---|---|---|---|

| 1H-Indazole | Core Scaffold | Hinge-binding, fundamental for kinase interaction | researchgate.netnih.gov |

| Amino Group | C3 | Effective hinge-binding fragment | nih.gov |

| Halogen Groups | Benzene Ring | Can increase potency through hydrophobic/electronic effects | nih.gov |

| N-Alkyl/Aryl Groups | N1/N2 | Modulates selectivity and physical properties | nih.gov |

| Various Side Chains | C3, C5, C6 | Interact with solvent-exposed regions, improve potency and ADME properties | nih.gov |

Identification of Pharmacophoric Features

A pharmacophore model for an indazole-based inhibitor typically includes several key features derived from extensive SAR studies. For kinase inhibitors, these often consist of:

A Hydrogen Bond Donor/Acceptor Pair: The N1-H and N2 atoms of the indazole ring are the quintessential pharmacophoric feature, enabling the bidentate hydrogen bonding to the kinase hinge region that is characteristic of this class of inhibitors. researchgate.net

Aromatic/Hydrophobic Region: The fused benzene ring provides a scaffold for substituents that can occupy hydrophobic pockets within the binding site. The dichloro substitution on the title compound would contribute significantly to this feature.

A Vector for Substitution: The amino group at the C6 position serves as a key attachment point for further chemical modification. This allows for the introduction of larger groups that can interact with solvent-exposed regions of the target protein, often leading to improved potency and selectivity. This modularity is a critical aspect of its utility as a chemical building block.

Development as Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. An effective probe must exhibit high potency and selectivity for its intended target.

Use in Affinity-Based Proteomics

There is no specific information available in the reviewed literature describing the use of this compound as a ligand in affinity-based proteomics studies. Such an application would typically involve immobilizing the compound on a solid support (like beads) to "pull down" its binding partners from a cell lysate, thereby identifying its direct molecular targets. While derivatives of this compound are used to target specific proteins, the use of this exact molecule as a probe for broad target identification has not been documented.

Application in Phenotypic Screening Assays (e.g., cell-based models for target discovery)

The indazole scaffold is a prominent feature in many biologically active compounds, leading to its frequent inclusion in phenotypic screening campaigns aimed at discovering novel therapeutic agents. Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, offers an unbiased approach to identify molecules that modulate complex biological processes, often without prior knowledge of the specific molecular target.

Derivatives of the indazole core have been extensively evaluated in various cell-based assays to identify compounds with potential anticancer properties. For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activity against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells, using the methyl thiazolyl tetrazolium (MTT) assay to measure cell viability. nih.gov In one study, a particular derivative, compound 6o, demonstrated a promising inhibitory effect against the K562 cell line with a 50% inhibitory concentration (IC50) of 5.15 µM, while showing greater selectivity for normal cells. nih.gov Further investigation revealed that this compound could induce apoptosis and affect the cell cycle, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.gov

Similarly, 3-amino-N-phenyl-1H-indazole-1-carboxamides have been assessed for their in vitro antineoplastic activity against a panel of 60 human cancer cell lines. nih.gov The most active compounds in this series were capable of inhibiting the growth of numerous cancer cell lines at sub-micromolar concentrations, inducing a G0-G1 phase cell cycle block. nih.gov

While specific data on the application of this compound in phenotypic screening is not extensively documented in publicly available literature, the known impact of halogenation on the physicochemical properties of small molecules suggests its potential utility. The introduction of chlorine atoms can influence a compound's lipophilicity, membrane permeability, and metabolic stability, all of which are critical parameters in drug discovery. Furthermore, the substitution pattern can affect the molecule's binding affinity and selectivity for its biological targets. A study on an imidazo[1,2-a]pyridine (B132010) series for acute myeloid leukemia (AML) showed that the incorporation of an indazole moiety improved the metabolic profile while maintaining the desired differentiation-inducing phenotype in multiple AML cell lines. nih.gov This highlights the value of the indazole scaffold in developing compounds with favorable drug-like properties.

The table below summarizes findings for related indazole derivatives in phenotypic screening assays.

| Compound Class | Cell Lines Tested | Assay Type | Key Findings | Reference |

| 1H-indazole-3-amine derivatives | A549, K562, PC-3, Hep-G2 | MTT Assay | Compound 6o showed an IC50 of 5.15 µM against K562 and induced apoptosis. | nih.gov |

| 3-amino-N-phenyl-1H-indazole-1-carboxamides | 60 human cancer cell lines | NCI-60 screen | Active compounds inhibited cell growth at sub-micromolar concentrations and caused G0-G1 cell cycle arrest. | nih.gov |

| Imidazo[1,2-a]pyridines with indazole moiety | AML cell lines | CD11b differentiation marker | Indazole improved metabolic profile while maintaining differentiation activity. | nih.gov |

Design of Bifunctional Probes

Bifunctional probes, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, represent an emerging therapeutic modality that harnesses the cell's own protein degradation machinery to eliminate disease-causing proteins. nih.govwuxibiology.com These molecules typically consist of two distinct domains connected by a linker: one end binds to the protein of interest (the "warhead"), while the other recruits an E3 ubiquitin ligase. nih.gov This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.govnih.gov

The indazole scaffold has been successfully incorporated into the design of bifunctional molecules, particularly as selective estrogen receptor degraders (SERDs). acs.orgnih.gov These indazole-based SERDs have demonstrated the ability to effectively degrade the estrogen receptor-α (ER-α), a key driver in certain types of breast cancer. nih.gov The development of these compounds showcases the potential of the indazole core to serve as a versatile scaffold for creating molecules that induce protein degradation. nih.gov

While there is no direct evidence of this compound being used in the design of bifunctional probes in the reviewed literature, its structural features suggest potential applications. The dichloro-substituted indazole ring could serve as a novel warhead for a target protein. The amine group at the 6-position provides a convenient attachment point for a linker, which would then be connected to a known E3 ligase-binding ligand, such as those for Cereblon (CRBN) or Von Hippel-Lindau (VHL). The design of such a PROTAC would involve the synthesis of the this compound warhead, selection of an appropriate E3 ligase ligand, and optimization of the linker to ensure the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The general structure of a PROTAC is depicted below, illustrating how a molecule like this compound could be incorporated.

| Warhead (Binds to Target Protein) | Linker | E3 Ligase Ligand (Binds to E3 Ligase) |

| e.g., this compound | Flexible or rigid chemical chain | e.g., Thalidomide derivative (for CRBN) or VH032 (for VHL) |

The successful design of an indazole-based bifunctional probe would depend on several factors, including the binding affinity of the warhead for its target, the choice of the E3 ligase, and the length and composition of the linker, which plays a critical role in the stability and geometry of the ternary complex.

Advanced Analytical Methodologies for 3,5 Dichloro 1h Indazol 6 Amine

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are fundamental in separating 3,5-dichloro-1H-indazol-6-amine from impurities and accurately determining its concentration. High-performance liquid chromatography and gas chromatography are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of this compound. The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

For the analysis of aromatic amines, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice for the stationary phase due to its hydrophobicity, which allows for effective separation of moderately polar compounds like indazole derivatives. researchgate.net Gradient elution, where the mobile phase composition is altered during the analysis, is often preferred to achieve better resolution of complex mixtures. A typical mobile phase might consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. researchgate.net The pH of the buffer can be adjusted to optimize the retention and peak shape of the amine.

A study on the determination of five aromatic amines in seafood simulants utilized a Halo C18 column with a gradient elution of methanol and a phosphate (B84403) buffer (pH 6.9). researchgate.net This method demonstrated good linearity over a concentration range of 0.1-10.0 mg/L and achieved low limits of detection, ranging from 0.015 to 0.08 mg/L. researchgate.net While this study did not specifically analyze this compound, the principles are directly applicable.

Below is a hypothetical data table illustrating typical HPLC parameters for the analysis of this compound, based on methods for similar aromatic amines.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

This table is for illustrative purposes and actual conditions may vary.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for assessing its purity and quantifying volatile impurities. Due to the relatively low volatility of many indazole derivatives, derivatization is often necessary to convert the analyte into a more volatile form suitable for GC analysis.

The choice of column is critical in GC. A capillary column with a non-polar or medium-polarity stationary phase is typically used for the separation of halogenated aromatic compounds. The oven temperature program is optimized to ensure good separation of the analyte from any impurities or byproducts.

A study on the analysis of aroma compounds in wine employed GC-MS/MS for simultaneous quantitation. researchgate.net While the analytes were different, the methodology of using a specific capillary column (e.g., VF-200 ms) and a programmed oven temperature is relevant. researchgate.net For this compound, a similar approach could be adopted, potentially after derivatization to increase volatility and improve peak shape.

Table 2: Representative GC Parameters for Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split (e.g., 50:1) |

This table is for illustrative purposes and actual conditions may vary.

Chiral Chromatography for Enantiomeric Purity

For chiral molecules, which possess non-superimposable mirror images called enantiomers, chiral chromatography is essential to determine enantiomeric purity. Although this compound itself is not chiral, derivatives of indazoles can be. The synthesis of indazoles with a C3-quaternary chiral center highlights the importance of methods to separate and analyze enantiomers. nih.gov

Chiral stationary phases (CSPs) are used to achieve the separation of enantiomers. Polysaccharide-based chiral columns, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. researchgate.netuva.es The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the separation. researchgate.net

A study on the enantiomeric separation of chiral azole compounds demonstrated the effectiveness of various chiral columns and mobile phase modes. nih.gov For instance, a MaltoShell column was able to separate ten out of twelve new chiral azole compounds. nih.gov Supercritical fluid chromatography (SFC) is another technique that has been successfully used for the enantiomeric separation of azole fungicides, often employing polysaccharide-based chiral columns. uva.es

Hyphenated Techniques

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for structural elucidation and metabolite identification.

LC-MS/MS for Metabolite Identification (in vitro, e.g., microsomal stability)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used to study the in vitro metabolism of compounds like this compound. In vitro metabolism studies, often using liver microsomes, are crucial in drug discovery to predict how a compound will be processed in the body. nih.govresearchgate.net

Liver microsomes contain a high concentration of drug-metabolizing enzymes, such as cytochrome P450s (CYPs). nih.gov When a compound is incubated with microsomes, various metabolic reactions can occur, including oxidation, hydroxylation, and hydrolysis. nih.gov

LC-MS/MS analysis of the incubation mixture allows for the separation of the parent compound from its metabolites, followed by their detection and structural characterization. The first stage of mass spectrometry (MS) isolates the parent ion or a metabolite ion, which is then fragmented in the second stage (MS/MS) to produce a characteristic fragmentation pattern that aids in identification.

A study on the in vitro metabolism of the synthetic cannabinoid MDMB-CHMINACA using human liver microsomes identified twenty-seven metabolites, with hydroxylation and ester hydrolysis being the major biotransformations. nih.gov This demonstrates the power of LC-MS/MS in elucidating metabolic pathways.

Table 3: Example of Metabolites Identified by LC-MS/MS in a Microsomal Stability Assay

| Parent Compound | Metabolite | Biotransformation |

| This compound | Monohydroxy-3,5-dichloro-1H-indazol-6-amine | Hydroxylation |

| This compound | Dehydro-3,5-dichloro-1H-indazol-6-amine | Dehydrogenation |

| This compound | Glucuronide conjugate | Glucuronidation |

This table presents hypothetical metabolites for illustrative purposes.

GC-MS for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for the analysis of volatile derivatives of this compound. As mentioned earlier, derivatization may be required to increase the volatility of the compound for GC analysis. The mass spectrometer provides detailed structural information, confirming the identity of the analyte and any related volatile substances.

The fragmentation patterns observed in the mass spectrum are unique to specific molecules and can be used for identification by comparing them to spectral libraries or by interpreting the fragmentation pathways. For example, the analysis of synthetic cannabinoids in herbal blends by GC-MS involved a detailed discussion of the fragmentation routes for structure identification. nih.gov

A study analyzing volatile compounds in Foshou fruit peel and pulp by GC-MS identified a wide range of chemical classes, including hydrocarbons, alcohols, aldehydes, and esters. researchgate.netijras.org This highlights the capability of GC-MS to separate and identify multiple volatile components in a single run.

Development of Specific Assays for Detection and Quantification in Complex Biological Matrices (for in vitro research)*

Spectrophotometric Assays

Spectrophotometry is a widely used analytical technique that measures the absorption of light by a chemical substance at a specific wavelength. The principle behind this method is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For a compound to be quantifiable by spectrophotometry, it must possess a chromophore, a part of the molecule responsible for its color by absorbing light in the ultraviolet (UV) or visible region of the electromagnetic spectrum.

The indazole ring system, a key structural feature of this compound, inherently absorbs UV light. A study on the UV spectrum of indazole in 1,2-dichloroethane (B1671644) showed notable absorption, which forms the basis for spectrophotometric analysis. researchgate.net The presence of the dichloro and amine substituents on the indazole ring of the target compound would be expected to influence its absorption maxima (λmax) and molar absorptivity.

The development of a spectrophotometric assay for this compound would involve several key steps:

Determination of Absorption Spectrum: The initial step is to determine the UV-Vis absorption spectrum of the pure compound in a suitable solvent to identify the λmax. This provides the optimal wavelength for quantification, where the compound exhibits maximum absorbance, thereby ensuring the highest sensitivity.

Calibration Curve: A calibration curve would be constructed by preparing a series of standard solutions of this compound of known concentrations and measuring their absorbance at the predetermined λmax. Plotting absorbance versus concentration should yield a linear relationship, which can be used to determine the concentration of the compound in unknown samples.

Sample Preparation: For analysis in complex biological matrices such as cell lysates or microsomal fractions, sample preparation is crucial to remove interfering substances that may also absorb at the same wavelength. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Validation: The assay would need to be validated for its linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), and specificity according to established guidelines.

A significant challenge in using direct spectrophotometry for biological samples is the potential for interference from endogenous molecules like proteins and nucleic acids, which also absorb UV light. One approach to enhance specificity is through derivatization reactions that introduce a new chromophore with a unique λmax in the visible range, where fewer biological molecules absorb. Another strategy involves ion-pair extraction, where the target analyte is complexed with a dye, and the resulting colored complex is extracted into an organic solvent for measurement. mdpi.com

Hypothetical Data for a UV-Vis Spectrophotometric Assay

The following table illustrates the type of data that would be generated during the development of a spectrophotometric assay for this compound.

| Concentration (µg/mL) | Absorbance at λmax (AU) |

| 1.0 | 0.052 |

| 2.5 | 0.128 |

| 5.0 | 0.255 |

| 10.0 | 0.510 |

| 15.0 | 0.765 |

| 20.0 | 1.020 |

| This table contains hypothetical data for illustrative purposes. |

Fluorescence-Based Detection Methods

Fluorescence spectroscopy is an analytical technique that measures the emission of light (fluorescence) from a substance that has absorbed light. This method is generally more sensitive and specific than spectrophotometry. A molecule that can fluoresce is called a fluorophore.

While the intrinsic fluorescence of this compound has not been reported, some substituted indazoles have been shown to be fluorescent. nih.gov The fluorescence properties of indazole derivatives are highly dependent on their substitution pattern and the surrounding environment. researchgate.net Research on other indazole-based fluorophores has demonstrated that modifications to the indazole structure can lead to significant changes in fluorescence intensity. researchgate.net

For a fluorescence-based assay for this compound, two main approaches could be considered:

Intrinsic Fluorescence: If the compound exhibits native fluorescence, a direct measurement of its emission upon excitation at a specific wavelength can be used for quantification. The development would involve determining the optimal excitation and emission wavelengths and constructing a calibration curve similar to that for spectrophotometry.

Fluorescent Derivatization: If the compound is not intrinsically fluorescent or its fluorescence is weak, it can be chemically modified with a fluorescent tag (a fluorophore). This derivatization reaction would need to be specific, quantitative, and produce a stable, highly fluorescent product. Common derivatizing agents for amines include fluorescein (B123965) isothiocyanate (FITC) and dansyl chloride.

The high sensitivity of fluorescence makes it particularly suitable for detecting low concentrations of analytes in biological samples. nih.gov However, challenges such as background fluorescence from the biological matrix and quenching effects (where other molecules in the sample decrease the fluorescence intensity) need to be addressed through careful sample preparation and optimization of assay conditions.

Hypothetical Data for a Fluorescence-Based Assay

The table below presents hypothetical data for a fluorescence-based assay of this compound after derivatization with a fluorescent tag.

| Concentration (nM) | Fluorescence Intensity (Arbitrary Units) |

| 0.5 | 58 |

| 1.0 | 115 |

| 2.5 | 280 |

| 5.0 | 550 |

| 10.0 | 1100 |

| 20.0 | 2150 |

| This table contains hypothetical data for illustrative purposes. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Atom Economy and Sustainability